1-Methylcyclobutane-1-sulfonyl chloride

Description

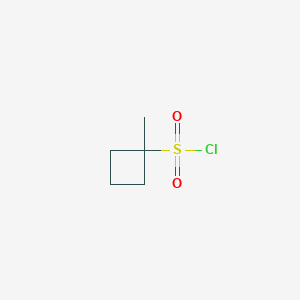

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAAMESUFQZIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090155-98-7 | |

| Record name | 1-methylcyclobutane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylcyclobutane 1 Sulfonyl Chloride and Analogous Cyclobutanesulfonyl Chlorides

Established Preparative Routes to Alkanesulfonyl Chlorides Applicable to Cyclobutane (B1203170) Systems

The synthesis of sulfonyl chlorides is a well-established field in organic chemistry, with several robust methods available. nih.gov The application of these methods to cyclobutane systems, particularly for the synthesis of 1-Methylcyclobutane-1-sulfonyl chloride, involves the selection of appropriate precursors and reaction conditions that are compatible with the strained four-membered ring.

Oxidative Chlorination of Sulfur-Containing Precursors

Oxidative chlorination is a direct and widely used method for converting various sulfur-containing functional groups into sulfonyl chlorides. researchgate.net This approach typically involves a sulfur compound in a lower oxidation state, which is then oxidized and chlorinated in a single process.

The oxidation of thiols and their derivatives, such as thioacetates, is a common route to sulfonyl chlorides. organic-chemistry.org Reagents like N-Chlorosuccinimide (NCS) and sodium hypochlorite (B82951) (NaOCl) are effective for this transformation, offering milder alternatives to gaseous chlorine. eurekaselect.comresearchgate.netchlorineinstitute.org

N-Chlorosuccinimide (NCS): NCS is a versatile reagent for chlorinations and oxidations. wikipedia.orgnbinno.comsuru-chem.com The reaction of thiols with NCS, often in the presence of a chloride source like tetrabutylammonium chloride and water, can produce sulfonyl chlorides efficiently under mild conditions. organic-chemistry.org This method is chemoselective and can be performed at room temperature. organic-chemistry.org The general applicability of this method suggests that 1-methylcyclobutane-1-thiol could be a viable precursor for this compound.

Sodium Hypochlorite (NaOCl): Commonly known as bleach, sodium hypochlorite is an inexpensive and powerful oxidizing agent. wikipedia.orgsciencemadness.org In crystalline pentahydrate form (NaOCl·5H₂O) or as an aqueous solution, it can convert thiols and disulfides into sulfonyl chlorides, often in high yields. researchgate.net The reaction is typically carried out in acetic acid. researchgate.net Commercial bleach solutions, which are 5-6% NaOCl, have also been used effectively. orgsyn.org

| Reagent System | Typical Conditions | Advantages | Potential Applicability to Cyclobutane Thiols |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) / TBAC / H₂O | Acetonitrile, Room Temperature | Mild conditions, high chemoselectivity. organic-chemistry.org | High, due to mildness preserving the cyclobutane ring. |

| Sodium Hypochlorite (NaOCl·5H₂O) | Acetic Acid | Inexpensive, efficient, high yields. researchgate.net | High, though acidic conditions should be monitored. |

| Hydrogen Peroxide (H₂O₂) / Thionyl Chloride (SOCl₂) | Room Temperature | Very fast reaction times, high purity, cost-effective. organic-chemistry.org | High, offers a rapid and efficient one-pot synthesis. organic-chemistry.org |

A particularly convenient and environmentally friendly route to alkanesulfonyl chlorides proceeds via S-alkyl isothiourea salts. organic-chemistry.orgorganic-chemistry.org This two-step method begins with the reaction of an alkyl halide (e.g., 1-bromo-1-methylcyclobutane) with inexpensive thiourea to form a stable, odorless S-alkyl isothiourea salt. organic-chemistry.orgresearchgate.net This salt is then subjected to oxidative chlorosulfonation using reagents like NCS or bleach to yield the desired sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org

This method avoids the use of volatile and malodorous thiols as starting materials. organic-chemistry.org The procedure is scalable and purification is often straightforward, as the byproducts are typically water-soluble. organic-chemistry.orgorganic-chemistry.org The use of NCS is particularly advantageous as the succinimide (B58015) byproduct can be recycled. organic-chemistry.org

| Step | Reaction | Oxidizing/Chlorinating Agent | Key Features |

|---|---|---|---|

| 1: Salt Formation | Alkyl Halide + Thiourea → S-Alkyl Isothiourea Salt | N/A | Forms stable, odorless intermediates. organic-chemistry.org |

| 2: Oxidative Chlorosulfonation | S-Alkyl Isothiourea Salt → Alkanesulfonyl Chloride | N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (Bleach) | Environmentally friendly, high yields, easy purification. organic-chemistry.orgorganic-chemistry.org |

Conversion from Sulfonic Acids and Sulfonic Acid Salts

One of the most traditional and reliable methods for preparing sulfonyl chlorides is the conversion of the corresponding sulfonic acids or their salts. researchgate.net This transformation is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃). nih.gov

The reaction involves the substitution of the hydroxyl group of the sulfonic acid with a chlorine atom. For instance, treating sodium 1-methylcyclobutane-1-sulfonate with thionyl chloride would be a direct route to this compound. researchgate.net The primary challenge of this approach lies in the initial synthesis of the required sulfonic acid, which may not always be readily accessible.

Chlorosulfonation Reactions

Direct chlorosulfonation involves the simultaneous introduction of a chlorosulfonyl (-SO₂Cl) group onto an alkane backbone. This is often a radical-mediated process and can lack selectivity, especially in complex molecules. However, for certain substrates, it can be a direct and effective method. For instance, reaction with chlorosulfonic acid can convert some organic compounds to their corresponding sulfonyl chlorides. rsc.org The applicability of this method to methylcyclobutane would need to be evaluated for selectivity, as reactions could potentially occur at primary, secondary, or the desired tertiary carbon atom.

Direct Functionalization Approaches to Cyclobutane Derivatives

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds. While specific methods for the direct conversion of a C-H bond on a cyclobutane to a sulfonyl chloride group are not widely documented, the principles of C-H activation could theoretically be applied. Such an approach would be highly atom-economical, starting from a simple precursor like methylcyclobutane.

The development of synthetic methods for cyclobutane derivatives is an active area of research, driven by the utility of these motifs in drug discovery. calstate.edunih.gov Strategies for accessing functionalized cyclobutanes often involve multi-step sequences or cycloaddition reactions. nih.govnih.govnih.gov The synthesis of 1-sulfonylbicyclo[1.1.0]butanes, for example, demonstrates intricate methods for creating strained, functionalized small rings, starting from precursors like methyl sulfones and epichlorohydrin. nih.gov While distinct from the target molecule, this research highlights the sophisticated approaches being developed to manipulate small ring systems, which could eventually lead to more direct methods for synthesizing compounds like this compound.

Chlorosulfonic Acid Reactions with Cyclobutane Scaffolds

The direct reaction with chlorosulfonic acid (HSO₃Cl) is a well-established method for introducing a chlorosulfonyl group onto organic molecules. pageplace.dewikipedia.org This powerful reagent functions as both a sulfonating and chlorinating agent, converting a suitable C-H bond directly into a sulfonyl chloride group (-SO₂Cl). pageplace.de The industrial synthesis of chlorosulfonic acid itself involves reacting hydrogen chloride with sulfur trioxide. wikipedia.org

In the context of a cyclobutane scaffold, such as 1-methylcyclobutane, the reaction would target the tertiary C-H bond at the 1-position due to its higher reactivity toward electrophilic substitution compared to the secondary C-H bonds on the ring. The reaction is typically performed by treating the hydrocarbon substrate with an excess of chlorosulfonic acid, often at controlled, low temperatures to manage the reaction's exothermicity. nih.gov The process is known to evolve significant amounts of hydrogen chloride gas. orgsyn.org

Despite its directness, this method can be limited by the harsh, acidic conditions, which may not be compatible with sensitive functional groups. The reaction is also highly vigorous, reacting explosively with water and requiring careful handling in a fume hood with protective gear. pageplace.denoaa.gov

| Aspect | Description | Reference |

|---|---|---|

| Reagent | Chlorosulfonic acid (HSO₃Cl) | wikipedia.org |

| Mechanism | Electrophilic substitution on a C-H bond. | nih.gov |

| Advantages | Direct conversion of hydrocarbons to sulfonyl chlorides. Utilizes readily available reagents. | pageplace.de |

| Disadvantages | Harsh and corrosive conditions. Reacts violently with water. Limited functional group tolerance. | pageplace.denoaa.gov |

Advanced and Emerging Synthetic Strategies for Cyclobutanesulfonyl Chlorides

Modern organic synthesis has pursued milder and more versatile methods for preparing sulfonyl chlorides, moving beyond traditional harsh reagents to improve safety, scalability, and substrate scope.

Sandmeyer-Type Sulfonyl Chloride Synthesis Using Sulfur Dioxide Surrogates (e.g., DABSO)

The Sandmeyer reaction offers a powerful method for converting aromatic and heteroaromatic amines into a wide variety of functional groups, including sulfonyl chlorides. nih.govnih.gov A significant advancement in this area is the use of stable sulfur dioxide (SO₂) surrogates, such as DABSO (DABCO-bis(sulfur dioxide)). nih.govorganic-chemistry.org DABSO is an inexpensive, bench-stable, and easily handled crystalline solid that safely releases SO₂ under controlled conditions, circumventing the challenges of handling gaseous sulfur dioxide. nih.govorganic-chemistry.org

This methodology involves the conversion of a primary amine, such as a hypothetical 1-methylcyclobutan-1-amine, into a diazonium salt intermediate using a nitrite source (e.g., tert-butyl nitrite) in the presence of an acid. organic-chemistry.org This intermediate then reacts with sulfur dioxide (released from DABSO) and a copper catalyst (e.g., CuCl₂) to form the desired sulfonyl chloride. nih.govorganic-chemistry.org The reaction is known for its mild conditions and broad applicability, allowing for the synthesis of complex sulfonyl chlorides that might not be accessible through other means. nih.govnih.gov The scalability of this method has been demonstrated on a 20-gram scale, yielding the product in high purity. nih.govnih.gov

| Feature | Benefit | Reference |

|---|---|---|

| Starting Material | Readily available primary amines. | nih.gov |

| SO₂ Source | DABSO, a stable and easy-to-handle solid surrogate for gaseous SO₂. | nih.govorganic-chemistry.org |

| Reaction Conditions | Mild, catalyzed by copper salts. | nih.govorganic-chemistry.org |

| Scope & Scalability | Broad applicability to various carbo- and heterocyclic amines; demonstrated on a multi-gram scale. | nih.govnih.gov |

Electrochemical Methods for Sulfonyl Chloride Precursors

Electro-organic synthesis is gaining attention as a green and efficient alternative to traditional chemical methods, as it uses electrical current to drive reactions, often avoiding harsh reagents. researchgate.net In the context of sulfonyl compounds, electrochemical methods can be used to activate precursors such as sulfonyl hydrazides, sulfinic acids, and their salts. researchgate.net

These methods typically involve either anodic oxidation or cathodic reduction to generate reactive radical species. For instance, the electrochemical activation of sulfonyl precursors can initiate reactions like sulfonylation or cyclization. While the direct electrochemical synthesis of this compound from its corresponding hydrocarbon is not a commonly cited route, these techniques represent an emerging strategy for the synthesis of sulfonyl-containing molecules and their precursors under mild conditions. researchgate.net

One-Pot Synthetic Sequences for Sulfonyl Chloride Generation

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot strategies have been developed for the synthesis of sulfonyl-containing compounds and could be conceptually adapted for cyclobutane systems.

One such strategy involves the conversion of aromatic carboxylic acids into sulfonyl chlorides. princeton.edu This method leverages copper catalysis to achieve a decarboxylative halosulfonylation, directly transforming a readily available carboxylic acid into the corresponding sulfonyl chloride, which can then be used in subsequent reactions in the same pot. princeton.edu Another relevant one-pot procedure allows for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes from readily available methyl sulfones and epichlorohydrin. nih.govresearchgate.net This process proceeds through a 3-sulfonylcyclobutanol intermediate, showcasing a sophisticated sequence to build a functionalized cyclobutane ring in a single operation. nih.gov Such multi-step, single-vessel approaches highlight the potential for creating complex sulfonyl chlorides on cyclobutane scaffolds with high efficiency. nih.govresearchgate.net

Stereoselective Synthesis of 1-Methylcyclobutane Architectures as Precursors to Sulfonyl Chlorides

Accessing enantiomerically pure or diastereomerically enriched this compound requires the synthesis of stereodefined precursors. The construction of the cyclobutane ring with precise control over its stereochemistry is a key challenge in organic synthesis.

Diastereoselective and Enantioselective Cyclobutane Ring Construction

Various methods have been developed for the stereocontrolled synthesis of substituted cyclobutanes. mdpi.com One prominent approach is the [2+2] cycloaddition reaction, where two alkene components combine to form the four-membered ring. The use of chiral catalysts or chiral auxiliaries in these reactions can induce high levels of enantioselectivity, leading to scalemic cyclobutane products. mdpi.com

Another powerful strategy is the sulfa-Michael addition using cyclobutenes. rsc.org This reaction allows for the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes. In the presence of a chiral bifunctional acid-base catalyst, thio-cyclobutanes can be obtained with high yield and excellent enantioselectivity (er up to 99.7:0.3). rsc.org These stereochemically defined cyclobutane products can then serve as versatile precursors. Subsequent chemical manipulations, such as oxidation of a sulfide to a sulfonyl group followed by chlorination, would provide a route to enantiomerically enriched sulfonyl chlorides like this compound.

| Method | Description | Key Advantage | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | Reaction of two alkene units to form a four-membered ring. Can be catalyzed by chiral Lewis acids. | Direct construction of the cyclobutane core. | mdpi.com |

| Michael Addition to Cyclobutenes | Addition of a nucleophile (e.g., a thiol) to an activated cyclobutene. | High enantioselectivity achievable with chiral catalysts. | rsc.org |

Table of Mentioned Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Primary subject of the article |

| Chlorosulfonic acid | Reagent for sulfonyl chloride synthesis |

| Sulfur dioxide | Key reagent in sulfonyl chloride synthesis |

| DABSO (DABCO-bis(sulfur dioxide)) | Stable surrogate for sulfur dioxide |

| 1-Methylcyclobutane | Potential precursor hydrocarbon |

| 1-Methylcyclobutan-1-amine | Hypothetical precursor for Sandmeyer-type reaction |

| tert-Butyl nitrite | Reagent for diazotization |

| Copper(II) chloride (CuCl₂) | Catalyst for Sandmeyer-type reaction |

| Epichlorohydrin | Starting material in one-pot synthesis |

| Methyl sulfones | Starting material in one-pot synthesis |

| Hydrogen chloride | Byproduct of chlorosulfonation |

Cycloaddition Reactions for Building the Cyclobutane Core

The construction of the four-membered cyclobutane ring is a foundational step in the synthesis of this compound and its analogs. Among the various strategies available for forming this strained carbocycle, cycloaddition reactions have emerged as a powerful and widely employed approach. nih.gov These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct, with the hallmark of a cycloaddition being the formation of at least two new bonds in a single operation. acs.org For the synthesis of cyclobutanes, the [2+2] cycloaddition is unequivocally the most common and primary method utilized. nih.gov

[2+2] cycloaddition reactions, which involve the combination of two two-electron components (typically alkenes or alkynes), can be initiated through various means, including thermal activation, photochemical irradiation, or transition-metal catalysis. organicreactions.orgbaranlab.org These methods provide versatile pathways to a diverse array of substituted cyclobutane structures, which can then be further functionalized to yield the target sulfonyl chlorides.

Thermal [2+2] Cycloadditions

Thermally induced [2+2] cycloadditions are a direct method for forming cyclobutane rings. organicreactions.org For instance, the dimerization of tetrafluoroethylene to form octafluorocyclobutane is a notable example of a thermal cycloaddition. organicreactions.org In the context of synthesizing precursors for analogous cyclobutanesulfonyl chlorides, the reaction between an alkene and a ketene, such as dichloroketene generated in situ, can yield a dichlorocyclobutanone. This intermediate can then be chemically modified to produce the desired cyclobutane scaffold. nih.gov

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloaddition is one of the most frequently used cycloaddition reactions for accessing carbocyclic compounds. acs.org This method involves the excitation of one of the alkene components by ultraviolet (UV) or visible light, leading to the formation of a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring. acs.orgbaranlab.org The reaction can be performed in an intermolecular fashion, where two separate olefin molecules react, or intramolecularly, where a single molecule containing two double bonds undergoes cyclization. acs.org Intramolecular reactions often offer superior control over regioselectivity and stereoselectivity. acs.org

A key advantage of this photochemical approach is its ability to construct complex, polycyclic, and cage-like compounds under relatively mild conditions. acs.org The choice of sensitizers, such as acetone or benzophenone, can be crucial for populating the necessary triplet state for the reaction to proceed efficiently. baranlab.org

Intramolecular [2+2] Cycloadditions

Intramolecular [2+2] cycloadditions of allenes with alkenes represent a versatile method for synthesizing rigid, bicyclic frameworks containing a cyclobutane ring. nih.govacs.org In one documented approach, a thiazoline ring is opened with a propargyl halide, which then generates an allene in situ. This allene subsequently undergoes an intramolecular [2+2] cycloaddition with an alkene moiety present in the same molecule to construct a cyclobutane-fused ring system. nih.govacs.org This tandem ring-opening/cycloaddition strategy provides an efficient route to complex cyclobutane derivatives. nih.govacs.org

The conditions for such reactions can be optimized; for example, using cesium carbonate as a base and heating the reaction mixture can drive the cycloaddition to completion, yielding the desired cyclobutane product exclusively. acs.org

Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Thermal Cycloaddition | Alkene + Dichloroketene (from trichloroacetyl chloride and zinc) | Thermal | Dichlorocyclobutanone | Not specified | nih.gov |

| Intramolecular [2+2] Cycloaddition | N-alkenyl-S-propargyl-2-pyridone (generates allene in situ) | Cs₂CO₃, heat | Cyclobutane fused thiazolino-2-pyridone | 69% | acs.org |

| High-Pressure [2+2] Cycloaddition | Arenesulfonyl allene + Benzyl vinyl ether | 15 kbar, 50°C, 19 hours | 3-benzyloxy-2-[(arylsulfonyl)methylidene]cyclobutane | 83% | ru.nl |

| Photochemical [2+2] Cycloaddition | Diolefin (e.g., rac-158) | hv (light) | Ladderane-type product (rac-159) | High | acs.org |

High-Pressure [2+2] Cycloadditions

The use of high pressure (hyperbaric conditions, typically 10-15 kbar) can facilitate cycloaddition reactions that are otherwise unreactive under conventional thermal conditions. ru.nl This technique has been successfully applied to the synthesis of cyclobutane libraries. For instance, the reaction between various arenesulfonyl allenes and benzyl vinyl ether under high pressure yields cyclobutane cores with multiple points for further chemical diversification. ru.nl This approach demonstrates the utility of cycloaddition in creating scaffolds that can be elaborated into a range of substituted cyclobutane derivatives. ru.nl

Applications of 1 Methylcyclobutane 1 Sulfonyl Chloride in Advanced Organic Synthesis

As a Versatile Reagent for Introducing Sulfonyl Moieties

The primary utility of 1-methylcyclobutane-1-sulfonyl chloride lies in its function as an electrophilic source of the 1-methylcyclobutane-1-sulfonyl group. This moiety can be readily attached to a wide range of nucleophiles, including carbon, nitrogen, and oxygen species. Once incorporated, the sulfonyl group often serves as a stable, yet versatile, functional handle that can direct or enable subsequent chemical modifications. The puckered, three-dimensional nature of the cyclobutane (B1203170) ring can also impart unique conformational constraints and solubility properties to the target molecule, a desirable feature in medicinal chemistry and materials science. nih.gov

The introduction of the 1-methylcyclobutane-1-sulfonyl group is a key step in building molecular complexity. Sulfonyl chlorides are recognized as important intermediates in organic synthesis. magtech.com.cn The sulfonyl group can act as a precursor to other functionalities or serve as an activating group. For instance, sulfone-substituted, highly strained molecules like bicyclo[1.1.0]butanes are powerful reagents for creating functionalized cyclobutanes, and their synthesis often begins with precursor sulfonyl chlorides. nih.gov By reacting this compound with appropriate substrates, chemists can forge intricate scaffolds that are otherwise difficult to access. The stability of the resulting sulfone linkage ensures that the 1-methylcyclobutyl motif is robustly integrated, allowing for further chemical elaborations on other parts of the molecule.

The synthesis of sulfones and sulfonamides represents a cornerstone of medicinal chemistry, and sulfonyl chlorides are the quintessential reagents for this purpose. sigmaaldrich.com this compound reacts cleanly with carbon nucleophiles, such as Grignard reagents or organolithiums, to furnish 1-methylcyclobutyl sulfones.

Perhaps more significantly, its reaction with primary or secondary amines provides a direct route to the corresponding sulfonamides. sigmaaldrich.com These functional groups are prevalent in a vast array of pharmaceuticals. Furthermore, recent advancements have established methods for the one-pot synthesis of sulfinamides directly from sulfonyl chlorides through an in-situ reduction process, broadening the synthetic utility of reagents like this compound.

| Product Class | General Reaction Scheme | Nucleophile (Nu-H) | Key Features |

|---|---|---|---|

| Sulfones | R-SO₂Cl + R'-M → R-SO₂-R' | Organometallic Reagents (e.g., Grignard, Organolithium) | Forms a stable Carbon-Sulfur bond. |

| Sulfonamides | R-SO₂Cl + R'₂NH → R-SO₂-NR'₂ | Primary or Secondary Amines | A fundamental reaction in medicinal chemistry. sigmaaldrich.com |

| Sulfinamides | R-SO₂Cl + Amine + Reducing Agent → R-SO-NHR' | Amines (in presence of a reductant) | Provides access to a different sulfur oxidation state. |

Role in the Formation of Macrocyclic and Heterocyclic Systems

While not always a direct participant in the ring-closing event, the sulfonyl group introduced by this compound plays a crucial role in the strategic assembly of cyclic molecules.

Once installed in a linear precursor, the 1-methylcyclobutane-1-sulfonyl group can facilitate cyclization reactions through several mechanisms. It can function as an electron-withdrawing group, activating adjacent protons to enable base-mediated cyclizations. Alternatively, the entire sulfonyl group can be transformed into a good leaving group (sulfinate), promoting ring closure via intramolecular nucleophilic substitution. In other contexts, the sulfonyl moiety can be a key component of a substrate designed for cycloaddition reactions, helping to control the regiochemistry and stereochemistry of the ring formation.

Nitrogen-containing heterocycles are the most common structural motifs in approved pharmaceuticals. nih.govnih.govopenmedicinalchemistryjournal.com this compound contributes significantly to this field, primarily through the synthesis of sulfonamides which are themselves a class of heterocycles if the amine is part of a ring system. sigmaaldrich.com The reaction of the sulfonyl chloride with bifunctional molecules containing amines can be a key step in constructing larger heterocyclic frameworks. For example, a molecule containing both an amine and another nucleophilic group can react first at the amine to form a sulfonamide, followed by an intramolecular reaction of the second nucleophile to close a ring. This strategy is a powerful tool for building the complex, polycyclic systems often found in biologically active compounds. mdpi.comopenmedicinalchemistryjournal.com

| Heterocycle Class | Role of Sulfonyl Chloride | Synthetic Strategy Example |

|---|---|---|

| Sulfonamide-containing Rings | Direct incorporation into the ring | Reaction with a cyclic amine (e.g., piperidine). |

| Fused Bicyclic Systems | Formation of a key sulfonamide intermediate | Reaction with an amino-substituted precursor, followed by intramolecular cyclization. |

| Polycyclic Drug Scaffolds | Provides a stable linking or activating group | Used to build one part of a complex molecule before subsequent ring-forming reactions. nih.gov |

As a Condensing Agent in Specific Bond-Forming Reactions

Beyond its role as a source of sulfonyl groups, certain sulfonyl chlorides can act as condensing agents, facilitating the formation of amide and ester bonds. This reactivity stems from the ability of the sulfonyl chloride to activate a carboxylic acid. tcichemicals.com The reaction between a carboxylic acid and this compound in the presence of a base would likely form a mixed sulfonyl-carboxylate anhydride. This intermediate is highly activated toward nucleophilic attack by an amine or alcohol, leading to the formation of the corresponding amide or ester with the concomitant release of 1-methylcyclobutane-1-sulfonate as a byproduct. While carbodiimides are more common for this purpose, sulfonyl chlorides offer an alternative activation strategy that can be advantageous in specific synthetic contexts. tcichemicals.com

Functionalization of Unsaturated Organic Substrates

Annulation Reactions and Cycloadditions

While specific examples involving this compound in annulation and cycloaddition reactions are not extensively documented in dedicated research articles, the general reactivity of sulfonyl chlorides suggests its potential utility in such transformations. magtech.com.cnresearchgate.net Annulation reactions, which involve the formation of a new ring onto a substrate, can be initiated by the reaction of sulfonyl chlorides with suitable unsaturated compounds. magtech.com.cn

One of the key reactive intermediates generated from sulfonyl chlorides in the presence of a base is sulfene (B1252967) (H₂C=SO₂). This intermediate can undergo [2+2] cycloaddition reactions with enamines and other electron-rich alkenes to form four-membered thietane (B1214591) 1,1-dioxides. It is plausible that this compound could serve as a precursor to a substituted sulfene, which could then participate in similar cycloaddition reactions.

The general scheme for a [2+2] cycloaddition involving a sulfene generated from a sulfonyl chloride is depicted below:

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Sulfonyl Chloride | Alkene (e.g., Enamine) | Sulfene | Thietane 1,1-dioxide |

Detailed studies on the specific conditions and substrate scope for such reactions with this compound are required to fully establish its utility in this area of synthesis.

Chlorosulfonylation and Sulfenylation Reactions

The addition of sulfonyl chlorides across carbon-carbon multiple bonds represents a direct method for the functionalization of unsaturated substrates. magtech.com.cn Chlorosulfonylation is a reaction in which the sulfonyl group (-SO₂-) and a chlorine atom add to an alkene or alkyne. This reaction can proceed via a radical mechanism, often initiated by light, heat, or a chemical initiator. The addition of this compound to an alkene would be expected to yield a β-chloro-1-methylcyclobutane sulfone.

The general mechanism for the radical-mediated chlorosulfonylation of an alkene is as follows:

| Step | Description |

| Initiation | Homolytic cleavage of the S-Cl bond to form a sulfonyl radical and a chlorine radical. |

| Propagation | Addition of the sulfonyl radical to the alkene to form a carbon-centered radical, which then abstracts a chlorine atom from another molecule of the sulfonyl chloride. |

| Termination | Combination of radical species. |

Future Research Directions and Unresolved Challenges Pertaining to 1 Methylcyclobutane 1 Sulfonyl Chloride

Development of Environmentally Benign and Sustainable Synthetic Routes

The traditional synthesis of sulfonyl chlorides often relies on harsh reagents like chlorosulfonic acid, phosphorus oxychloride, or sulfuryl chloride, which present significant environmental and safety concerns. nih.govorganic-chemistry.org Future research must prioritize the development of greener and more sustainable methods for the synthesis of 1-methylcyclobutane-1-sulfonyl chloride and related compounds.

Key research objectives in this area include:

Bleach-Mediated Oxidative Chlorosulfonation: Investigating the use of sodium hypochlorite (B82951) (bleach) for the oxidative chlorosulfonation of precursors like S-(1-methylcyclobutyl)isothiourea salts. This approach is environmentally friendly, uses readily available reagents, and simplifies purification. organic-chemistry.org

N-Chlorosuccinimide (NCS) Based Methods: Developing routes that utilize NCS for chlorosulfonation. organic-chemistry.org A significant advantage of this method is the potential for sustainability; the succinimide (B58015) byproduct can be recovered from the aqueous phase and conveniently reconverted into the starting reagent, NCS, using bleach. organic-chemistry.orgresearchgate.net

Photocatalytic Synthesis: Exploring light-mediated pathways that avoid harsh, unselective oxidizing agents. nih.gov For instance, using photocatalysts like potassium poly(heptazine imide) could enable the synthesis of sulfonyl chlorides from various thio-precursors under mild conditions, simply by varying the excitation wavelength of light. nih.gov

Aqueous Synthesis with Biodegradable Catalysts: The use of cost-effective and biodegradable ionic liquids, such as choline (B1196258) hydroxide, as catalysts in aqueous solutions presents a promising avenue for environmentally benign synthesis protocols. mdpi.com

Expanding the Scope of Transition-Metal-Catalyzed Transformations Involving Cyclobutanesulfonyl Chlorides

Transition-metal catalysis offers a powerful toolkit for forming new chemical bonds with high efficiency and selectivity. mdpi.com While extensively used in organic synthesis, its application to complex cyclobutane (B1203170) systems like this compound remains an area ripe for exploration. Future work should focus on leveraging the unique reactivity of both the cyclobutane ring and the sulfonyl chloride group.

Promising research directions include:

C–H Functionalization: Utilizing the sulfonyl chloride group as a directing or activating moiety in palladium-catalyzed C(sp³)–H arylation reactions to functionalize the cyclobutane ring at specific positions. acs.orgnih.gov Developing catalysts that can selectively target the C-H bonds on the strained four-membered ring would provide direct access to novel, highly substituted cyclobutanes. acs.org

Ring-Opening Reactions: Investigating transition-metal-catalyzed ring-opening reactions of bicyclo[1.1.0]butane (BCB) precursors to synthesize functionalized cyclobutanes, which could then be converted to the target sulfonyl chloride. researchgate.net This strategy harnesses the high strain energy of BCBs to construct complex molecular architectures. nih.gov

Cross-Coupling Reactions: Exploring the sulfonyl chloride as a coupling partner in reactions like Suzuki-Miyaura or as a precursor to sulfonyl-based ylides for use in palladium(II)-catalyzed processes. nih.gov This could enable the direct connection of the 1-methylcyclobutane-1-sulfonyl moiety to other molecular fragments.

Catalytic Azidation: Developing transition-metal-catalyzed methods to convert the sulfonyl chloride directly into a sulfonyl azide, avoiding the generation of hazardous hydrazoic acid that can occur in traditional azidation steps. mdpi.com

Success in this area would significantly expand the synthetic utility of this compound, transforming it from a simple building block into a versatile platform for complex molecule synthesis.

Achieving Enhanced Regio-, Diastereo-, and Enantioselectivity in Functionalization Reactions

The creation of chiral cyclobutanes is a significant challenge in synthetic chemistry due to the ring's unique conformational properties. chemistryviews.org For derivatives of this compound, achieving precise control over the spatial arrangement of substituents is critical for applications in drug discovery and materials science.

Future research should focus on surmounting the following challenges:

Enantioselective Synthesis: Developing novel catalytic asymmetric methods to produce enantioenriched cyclobutanes. acs.org This includes cascade reactions involving iridium-catalyzed allylic etherification followed by [2+2] photocycloaddition, which can generate complex bicyclic systems with excellent diastereo- and enantioselectivities. chemistryviews.orgacs.org Another approach involves the use of chiral catalysts for the enantioselective synthesis of bicyclobutanes, which serve as versatile precursors to densely functionalized cyclobutanes. nih.gov

Regioselective C-H Functionalization: A major hurdle is the selective functionalization of different C-H bonds within the cyclobutane ring. nih.gov Research should focus on the judicious choice of rhodium catalysts and directing groups to selectively target specific carbon sites, such as the C1 or C3 positions in arylcyclobutanes. nih.gov

Diastereoselective Control: Current methods for synthesizing functionalized cyclobutanes from precursors like bicyclo[1.1.0]butanes often face challenges with poor diastereoselectivity. researchgate.net New catalyst-controlled, regiodivergent strategies are needed to overcome this limitation and produce multi-substituted cyclobutanes as single diastereoisomers. researchgate.net Using chiral templates in photocycloaddition reactions is another promising strategy for achieving outstanding regio-, diastereo-, and enantioselectivity. mdpi.com

Overcoming these selectivity challenges is essential for synthesizing structurally defined, three-dimensional molecules based on the 1-methylcyclobutane scaffold.

Exploration of Novel Reaction Pathways and Reactivity Patterns of the Cyclobutane Ring System

The high ring strain of the cyclobutane core imparts unique reactivity that is not observed in acyclic or larger ring systems. A deeper understanding of these properties can unlock novel transformations for this compound.

Areas for future exploration include:

Strain-Release Reactions: Utilizing strained precursors like bicyclo[1.1.0]butanes (BCBs) to access functionalized cyclobutanes through catalyst-promoted ring expansion or formal [2+2] cycloadditions. nih.gov The high strain energy (63.9 kcal/mol) of BCBs can be harnessed to rapidly generate molecular complexity. nih.gov

Photochemical Transformations: Employing visible light photochemistry to access novel reaction pathways. rsc.org For example, dye-sensitized reactions could be used to generate radical or triplet carbene intermediates for cyclobutane synthesis under mild conditions, offering reactivity patterns distinct from traditional thermal or metal-catalyzed methods. researchgate.net

Radical-Mediated Functionalization: Investigating radical C-H functionalization pathways on the cyclobutane ring. The inherent reactivity of the strained C-C and C-H bonds may lead to unexpected and useful transformations under radical conditions.

Influence of the Sulfonyl Chloride Group: Systematically studying how the strongly electron-withdrawing 1-methyl-1-sulfonyl chloride substituent influences the reactivity of the cyclobutane ring itself, potentially enabling unique ring-opening or rearrangement cascades.

Discovering new reaction pathways will not only expand the fundamental understanding of cyclobutane chemistry but also provide innovative tools for constructing novel molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides can be highly exothermic and involve difficult-to-handle reagents, posing significant safety and scalability challenges. rsc.orgnih.gov Integrating the synthesis of this compound into continuous flow and automated platforms offers a solution to these problems.

Key goals for future research in this domain are:

Continuous Flow Synthesis: Developing continuous flow protocols to improve the safety, speed, and product quality of the chlorosulfonation reaction. mdpi.com Flow chemistry enables exquisite control over reaction parameters like temperature and residence time, which is crucial for managing the strong exotherms associated with reagents like sulfuryl chloride or chlorosulfonic acid. rsc.orgnih.gov

Improved Safety and Scalability: Utilizing microreactors or meso-scale systems to circumvent thermal runaway and safely handle potentially hazardous intermediates and gaseous byproducts. rsc.orgnih.gov This approach has been shown to significantly improve the space-time yield compared to traditional batch processes. mdpi.com

The adoption of flow chemistry and automation is a critical step toward making the synthesis of this compound a safer, more efficient, and scalable process suitable for industrial application. mdpi.com

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 1-Methylcyclobutane-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of 1-methylcyclobutane followed by chlorination using agents like thionyl chloride (SOCl₂). Key parameters include maintaining anhydrous conditions, refluxing at elevated temperatures (e.g., 80°C for 17 hours), and using inert solvents (e.g., dichloromethane). Reaction progress can be monitored via TLC or in situ FTIR to track sulfonyl chloride formation. Excess chlorinating agent and dry solvents minimize hydrolysis side reactions. For analogous sulfonyl chlorides, yields improve with prolonged reaction times under controlled heating .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methyl groups (δ ~1.5–2.0 ppm for ¹H; δ ~20–30 ppm for ¹³C) and cyclobutane ring protons/carbons (complex splitting patterns due to ring strain).

- IR Spectroscopy : Strong S=O asymmetric/symmetric stretches (~1370 cm⁻¹ and ~1170 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M]⁺) matching the molecular formula (C₅H₉ClO₂S, exact mass 168.02 g/mol).

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/S/Cl ratios. Cross-reference with computational spectra (e.g., PubChem data for analogous compounds) .

Q. What critical safety measures should be implemented when handling this compound?

- Methodological Answer :

- PPE : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors (released during hydrolysis).

- Storage : In airtight containers under nitrogen, away from moisture. Decomposition risks increase at >30°C.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Refer to SDS protocols for sulfonyl chlorides .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence the electrophilicity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodological Answer : The ring strain increases electrophilicity by destabilizing the ground state, lowering the activation energy for nucleophilic attack. Computational studies (DFT) can quantify this effect by comparing LUMO energies with non-strained analogs (e.g., cyclohexane derivatives). Experimentally, kinetic studies under varying temperatures and solvents (e.g., polar aprotic vs. non-polar) reveal rate enhancements. For example, reactions with amines in DMF proceed 2–3× faster than with linear sulfonyl chlorides .

Q. What mechanistic strategies can resolve competing hydrolysis and aminolysis pathways in aqueous reactions?

- Methodological Answer :

- pH Control : Buffer solutions (pH 7–9) favor aminolysis by deprotonating amines while minimizing acid-catalyzed hydrolysis.

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate sulfonamide formation.

- Isotope Labeling : ¹⁸O labeling in H₂O identifies hydrolysis vs. nucleophilic substitution pathways.

- Solvent Optimization : Mixed solvents (e.g., THF/H₂O) balance nucleophilicity and solubility .

Q. How can researchers address discrepancies in reported thermal stability data for this compound?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.

- Statistical Analysis : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions.

- Comparative Studies : Replicate conflicting protocols (e.g., purity of starting materials, drying methods) to isolate variables. Cross-validate with TGA/DSC to assess decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.